molecular formula C13H16N2O2 B11938183 N'-cyclohexylidene-2-hydroxybenzohydrazide CAS No. 100615-79-0

N'-cyclohexylidene-2-hydroxybenzohydrazide

Cat. No.: B11938183
CAS No.: 100615-79-0
M. Wt: 232.28 g/mol
InChI Key: HBPTVARBHZVJLD-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a cyclohexylidene ring and a hydroxybenzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between cyclohexanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: N’-cyclohexylidene-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-cyclohexylidene-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

  • 5-Bromo-N’-cyclohexylidene-2-hydroxybenzohydrazide
  • 4-Fluoro-2-hydroxybenzohydrazide
  • 4-Ethoxy-2-hydroxybenzohydrazide

Comparison: N’-cyclohexylidene-2-hydroxybenzohydrazide is unique due to its specific structure, which includes a cyclohexylidene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyclohexylidene ring can influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

100615-79-0

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-hydroxybenzamide

InChI

InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17)

InChI Key

HBPTVARBHZVJLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1

Origin of Product

United States

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